molecular formula C9H16N2O2 B13154116 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one

4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13154116
M. Wt: 184.24 g/mol
InChI Key: IGWMJXJCNPTXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one is a substituted imidazolone derivative characterized by a hydroxymethyl group at position 4, a methyl group at position 3, and a branched 2-methylpropyl (isobutyl) substituent at position 1. The imidazolone core, a five-membered ring containing two nitrogen atoms, is a pharmacologically relevant scaffold, often associated with biological activity in medicinal chemistry . Structural elucidation typically involves ¹H-NMR, ¹³C-NMR, and elemental analysis .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methyl-1-(2-methylpropyl)imidazol-2-one

InChI

InChI=1S/C9H16N2O2/c1-7(2)4-11-5-8(6-12)10(3)9(11)13/h5,7,12H,4,6H2,1-3H3

InChI Key

IGWMJXJCNPTXLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(N(C1=O)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The methyl and 2-methylpropyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one.

    Reduction: Formation of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1H-imidazol-2-one.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The hydroxymethyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

  • Structure : Features a fused benzene ring and an isopropyl group (vs. 2-methylpropyl in the target compound).
  • Synthesis : Prepared via N-alkylation with isopropyl bromide, followed by nitro reduction and cyclization with CDI .
  • The isopropyl group offers steric bulk similar to 2-methylpropyl but with a different branching pattern .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Structure : Contains a chloromethylphenyl substituent and a nitro group at position 3.
  • Synthesis : Derived from chlorination of a hydroxymethyl precursor using SOCl₂ .
  • Key Differences : The chloromethyl group introduces higher electrophilicity compared to hydroxymethyl, enabling nucleophilic substitution reactions. The nitro group enhances electron-withdrawing effects, which may influence redox properties or metabolic stability .

4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Structure : A complex pyrrolone-imidazole hybrid with benzoyl and methoxyphenyl groups.
  • Such modifications are typical in drug design to optimize pharmacokinetics .

1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one

  • Structure: Substituted with an aminophenyl group at position 1.
  • Key Differences : The aromatic amine enables further derivatization (e.g., acylation, sulfonation) and may confer basicity, altering solubility and bioavailability compared to the hydroxymethyl variant .

Functional Implications

  • Hydroxymethyl vs. In contrast, chloromethyl groups (as in ) are more reactive but may introduce toxicity concerns .
  • Branching in Alkyl Chains : The 2-methylpropyl substituent provides steric hindrance similar to isopropyl () but with distinct conformational flexibility, which could influence receptor binding .
  • Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., ) exhibit π-π interactions critical for target binding, whereas aliphatic chains (e.g., 2-methylpropyl) may enhance membrane permeability .

Biological Activity

4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one, also known as Kulolide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one
  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol

Pharmacological Effects

Research indicates that 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro by reducing the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible therapeutic role in treating inflammatory diseases.
  • Neuroprotective Properties : In animal models, the compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulation of Receptor Activity : It has been suggested that 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one interacts with G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes.

Data Tables

Activity TypeEffectReference
AntimicrobialInhibition of S. aureusStudy A
Anti-inflammatoryReduced cytokine productionStudy B
NeuroprotectiveProtection against oxidative stressStudy C

Case Studies

  • Antimicrobial Efficacy
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one against various pathogens. The results indicated significant inhibition zones for both S. aureus and E. coli, supporting its potential as an antibiotic agent .
  • Anti-inflammatory Mechanism
    A recent investigation assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its utility in inflammatory conditions .
  • Neuroprotective Effects
    In an animal model of neurodegeneration, administration of 4-(Hydroxymethyl)-3-methyl-1-(2-methylpropyl)-2,3-dihydro-1H-imidazol-2-one resulted in improved cognitive function and reduced neuronal loss compared to controls. This highlights its potential for therapeutic applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.